S-Isopropyl 2-propanesulphonothioate
Description
S-Isopropyl 2-propanesulphonothioate is a sulfur-containing organophosphorus compound characterized by an isopropyl (i-Pr) group attached to a sulphonothioate backbone. These compounds are notable for their reactivity in solvolysis and hydrolysis reactions, influenced by substituent groups and solvent environments .
Properties
CAS No. |
10027-69-7 |
|---|---|
Molecular Formula |
C6H14O2S2 |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
2-propan-2-ylsulfonylsulfanylpropane |
InChI |
InChI=1S/C6H14O2S2/c1-5(2)9-10(7,8)6(3)4/h5-6H,1-4H3 |
InChI Key |
OZDMLIZXKUYGMR-UHFFFAOYSA-N |
SMILES |
CC(C)SS(=O)(=O)C(C)C |
Canonical SMILES |
CC(C)SS(=O)(=O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include:

Key Observations :
- Torsional Barriers : S-Isopropyl derivatives (e.g., s-isopropyl chlorothioformate) exhibit higher torsional barriers compared to ethyl (Et) or phenyl (Ph) analogs due to steric hindrance from the branched i-Pr group .
- Reactivity Pathways: i-Pr Substituents: In solvolysis, i-Pr groups favor ionization-fragmentation pathways in ionizing solvents (e.g., trifluoroethanol/water), reducing the k₁/k₂ ratio (kinetic competition between ionization and addition-elimination) compared to Et derivatives . Aromatic vs. Aliphatic: Phenyl-substituted compounds (e.g., s-phenyl chloroformate) predominantly undergo addition-elimination mechanisms, while aliphatic derivatives (e.g., EtOCOCl) show mixed mechanisms .
Mechanistic Differences in Solvolysis
- Ionization vs. Addition-Elimination :
Impact of Aminoethyl Substituents
Phosphonothiolates with aminoethyl groups (e.g., O-Isopropyl S-2-diisopropylaminoethyl propylphosphonothiolate) demonstrate altered reactivity due to:
- Steric and Electronic Effects: Bulky diisopropylamino groups hinder nucleophilic attack, slowing hydrolysis rates compared to dimethylpropylamino analogs .
- Charge Distribution: Quaternary ammonium salts (e.g., O-Isopropyl S-2-trimethylammonium ethyl methylphosphonothiolate iodide) enhance solubility in polar solvents but reduce stability in aqueous environments .
Data Tables for Comparative Analysis
Table 1: Substituent Effects on Reaction Pathways
| R Group | Dominant Mechanism | k₁/k₂ Ratio | Solvent Dependency |
|---|---|---|---|
| i-Pr | Ionization-fragmentation | Low (~0.5) | Highly ionizing solvents |
| Et | Mixed | Moderate (~2) | Low to moderate ionizing |
| Ph | Addition-elimination | High (~5) | Non-ionizing solvents |
Table 2: Molecular and Functional Comparisons
| Property | S-Isopropyl Derivatives | Ethyl Derivatives | Phenyl Derivatives |
|---|---|---|---|
| Torsional Barrier (kcal/mol) | 8.5–9.0 | 6.0–6.5 | 7.0–7.5 |
| Hydrolysis Rate (k, s⁻¹) | 1.2 × 10⁻³ | 3.5 × 10⁻³ | 5.0 × 10⁻⁴ |
| Solubility in H₂O | Low | Moderate | Very low |
Data synthesized from .
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